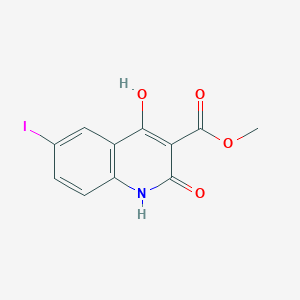
Methyl 4-hydroxy-6-iodo-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-6-iodo-2-oxo-1,2-dihydroquinoline-3-carboxylate: is a quinoline derivative with a hydroxyl group at the 4-position, an iodine atom at the 6-position, and a carboxylate ester group at the 3-position. Quinolines are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Synthetic Approaches:
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow reactors are increasingly being adopted for the production of quinoline derivatives due to their efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom at the 6-position can be reduced to form a hydrogen atom, resulting in a different quinoline derivative.
Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-hydroxy-6-iodo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction Products: 4-hydroxy-6-iodo-2-oxo-1,2-dihydroquinoline-3-carboxylate with reduced iodine.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases. Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The compound exerts its effects through multiple pathways, depending on its biological target. For example, in cancer treatment, it may inhibit specific enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways vary based on the specific application and biological system.
Comparación Con Compuestos Similares
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but lacks the iodine atom.
4-hydroxy-2-quinolones: Similar core structure but different substituents.
Uniqueness: The presence of the iodine atom at the 6-position makes this compound unique, as it can undergo specific reactions and biological interactions that are not possible with other quinoline derivatives.
Methyl 4-hydroxy-6-iodo-2-oxo-1,2-dihydroquinoline-3-carboxylate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propiedades
IUPAC Name |
methyl 4-hydroxy-6-iodo-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO4/c1-17-11(16)8-9(14)6-4-5(12)2-3-7(6)13-10(8)15/h2-4H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRKGBOQNXRUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)I)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-6,7-dimethylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875914.png)
![N-[(4-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875919.png)
![N-(2-methoxyethyl)spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875925.png)
![4-[(6,8-dimethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)methyl]benzoic acid](/img/structure/B7875928.png)
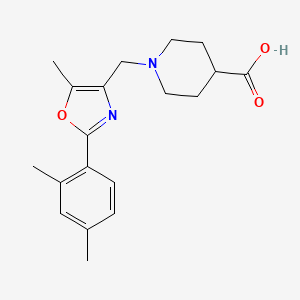
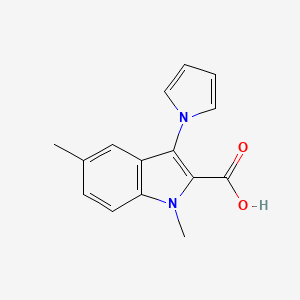
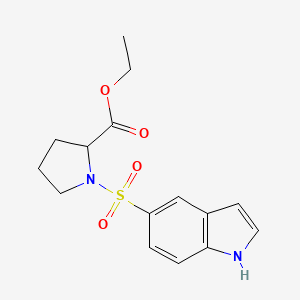
![4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid](/img/structure/B7875959.png)
![1-[4-(1-Pyrrolidinyl)benzyl]-4-piperidinecarboxylic acid](/img/structure/B7875963.png)
![[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7875970.png)
![Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate](/img/structure/B7875986.png)
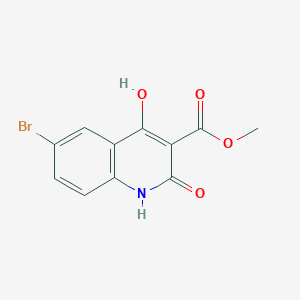
![3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine](/img/structure/B7876003.png)
![3-methyl-1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine](/img/structure/B7876008.png)
